
3-Carboxamide de quinoléine
Vue d'ensemble
Description
Quinoline-3-carboxamide is a natural product found in Peganum nigellastrum with data available.
Applications De Recherche Scientifique
Chimie médicinale : Inhibition de la CETP
Des dérivés de la 3-carboxamide de quinoléine ont été synthétisés comme inhibiteurs potentiels de la protéine de transfert des esters de cholestérol (CETP) . La CETP joue un rôle important dans le métabolisme lipidique, et son inhibition est une stratégie prometteuse pour le traitement des maladies coronariennes. Les composés dérivés de la this compound ont montré une activité inhibitrice contre la CETP, ce qui pourrait conduire à une augmentation du cholestérol des lipoprotéines de haute densité (HDL-C) et à une diminution du cholestérol des lipoprotéines de basse densité (LDL-C), offrant des avantages thérapeutiques pour les maladies cardiovasculaires.
Synthèse organique : Réactions multicomposants
En synthèse organique, la this compound est utilisée dans des réactions multicomposants (MCR) pour construire des architectures moléculaires complexes . Ces réactions sont efficaces et polyvalentes, permettant la synthèse convergente de dérivés de quinoléine. La réaction de Povarov, par exemple, est une MCR qui a été utilisée pour synthétiser diverses structures de quinoléine, mettant en évidence une économie atomique élevée et la possibilité d'introduire une diversité structurelle.
Pharmacologie : Traitement des maladies auto-immunes
Des dérivés de la this compound, tels que laquinimod et paquinimod, ont montré des résultats prometteurs dans le traitement des maladies auto-immunes . Ces composés modulent la réponse immunitaire, offrant potentiellement de nouvelles voies thérapeutiques pour des affections comme la sclérose en plaques.
Biochimie : Modulation immunitaire
Des dérivés de la this compound ont été trouvés pour activer les cellules tueuses naturelles (NK) via le récepteur des hydrocarbures aromatiques . Cette activation conduit à des propriétés immunorégulatrices améliorées des cellules NK, qui peuvent supprimer l'auto-immunité du système nerveux central et améliorer la surveillance tumorale.
Génie chimique : Catalyse
En génie chimique, la this compound est impliquée dans des processus catalytiques pour optimiser la synthèse de divers composés . Par exemple, la catalyse à médiation par InCl3 a été utilisée pour accéder aux motifs de quinoléine par le biais de réactions de Diels-Alder aza, ce qui est significatif pour le développement de nouveaux matériaux et de médicaments.
Science des matériaux : Blocs de construction moléculaires
Les dérivés du composé servent de blocs de construction moléculaires en science des matériaux, contribuant au développement de nouveaux matériaux avec des applications potentielles dans diverses industries . Leurs propriétés structurelles peuvent être adaptées à des besoins spécifiques, ce qui est crucial pour faire progresser l'innovation en matière de matériaux.
Mécanisme D'action
Target of Action
Quinoline-3-carboxamide primarily targets the protein S100A9 . S100A9 is expressed on the surface of various monocyte populations in the peripheral blood . This protein plays a key role in the regulation of myeloid cell accumulation and suppressive activity .
Mode of Action
Quinoline-3-carboxamide interacts with its target, S100A9, by binding to it . This interaction inhibits the binding of S100A9 to two proinflammatory receptors, the Toll-like receptor 4 and the receptor of advanced glycation end products . This results in a shift in the balance towards a less immunosuppressive phenotype .
Biochemical Pathways
Quinoline-3-carboxamide affects the biochemical pathways involving S100A9 and its interactions with proinflammatory receptors . By inhibiting these interactions, quinoline-3-carboxamide modulates local tumour immunity . It also influences infiltrating myeloid cells in the tumour milieu .
Pharmacokinetics
The pharmacokinetic properties of quinoline-3-carboxamide derivatives are favorable for oral administration . . This ensures that the compound can be effectively delivered to the target site in the body.
Result of Action
The action of quinoline-3-carboxamide results in molecular and cellular effects that suppress tumor growth and bone resorption . It decreases myeloma cell proliferation and colony formation in vitro, associated with an inhibition of c-MYC and increased p27 expression . It also targets the myeloid cell population, resulting in increased T cell proliferation and functionality .
Action Environment
The action of quinoline-3-carboxamide can be influenced by environmental factors. For instance, the presence of an immunosuppressive bone marrow microenvironment including myeloid cells can hamper the therapeutic efficacy of quinoline-3-carboxamide . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Quinoline-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline-3-carboxamide has been shown to activate natural killer (NK) cells via the aryl hydrocarbon receptor, increasing their DNAX accessory molecule 1 (DNAM-1) cell surface expression . This activation enhances the cytotoxicity of NK cells against tumor cells and augments their immunoregulatory functions by interacting with CD155+ dendritic cells . Additionally, quinoline-3-carboxamide has been found to inhibit the phosphatidylinositol 3-kinase-related kinases (PIKK) family kinases by binding to the hinge region of the kinases, making them competitive inhibitors of adenosine triphosphate (ATP) .
Cellular Effects
Quinoline-3-carboxamide exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline-3-carboxamide has been shown to reduce inflammation and fibrosis in liver cells by decreasing the number and activation of disease-promoting transgenic natural killer T (NKT)-II cells and their type 2-cytokine expression profile . Furthermore, quinoline-3-carboxamide enhances the immunoregulatory properties of NK cells, leading to decreased MHC class II antigen presentation by dendritic cells .
Molecular Mechanism
The molecular mechanism of quinoline-3-carboxamide involves several key interactions and processes. Quinoline-3-carboxamide activates NK cells via the aryl hydrocarbon receptor, leading to increased DNAM-1 cell surface expression . This activation improves the cytotoxicity of NK cells against tumor cells and enhances their immunoregulatory functions. Additionally, quinoline-3-carboxamide inhibits the PIKK family kinases by binding to the hinge region of the kinases, making them competitive inhibitors of ATP . This inhibition affects various cellular processes, including DNA repair and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quinoline-3-carboxamide change over time. The stability and degradation of quinoline-3-carboxamide can influence its long-term effects on cellular function. Studies have shown that quinoline-3-carboxamide treatment can lead to a sustained reduction in inflammation and fibrosis in liver cells, even when treatment is initiated after the onset of disease . Additionally, the immunoregulatory effects of quinoline-3-carboxamide on NK cells and dendritic cells can persist over time, contributing to its long-term therapeutic potential .
Dosage Effects in Animal Models
The effects of quinoline-3-carboxamide vary with different dosages in animal models. Studies have shown that quinoline-3-carboxamide can ameliorate symptoms in mouse models of multiple sclerosis and experimental autoimmune encephalomyelitis (EAE) at specific dosages . High doses of quinoline-3-carboxamide may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Quinoline-3-carboxamide is involved in various metabolic pathways, interacting with several enzymes and cofactors. For instance, quinoline-3-carboxamide has been shown to inhibit the PIKK family kinases, affecting metabolic flux and metabolite levels . Additionally, quinoline-3-carboxamide influences the expression of cytokines and chemokines, which can impact metabolic processes in immune cells .
Transport and Distribution
Quinoline-3-carboxamide is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. For example, quinoline-3-carboxamide has been shown to enhance the expression of DNAM-1 on the surface of NK cells, promoting their interaction with dendritic cells . This interaction is crucial for the immunoregulatory effects of quinoline-3-carboxamide.
Subcellular Localization
The subcellular localization of quinoline-3-carboxamide plays a significant role in its activity and function. Quinoline-3-carboxamide is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the binding of quinoline-3-carboxamide to the aryl hydrocarbon receptor and the subsequent increase in DNAM-1 expression on NK cells suggest its localization to the cell membrane and involvement in cell-cell interactions . This localization is essential for the immunoregulatory and cytotoxic effects of quinoline-3-carboxamide.
Propriétés
IUPAC Name |
quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTDCIWCFCUQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574189 | |
| Record name | Quinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6480-67-7 | |
| Record name | 3-Quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6480-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


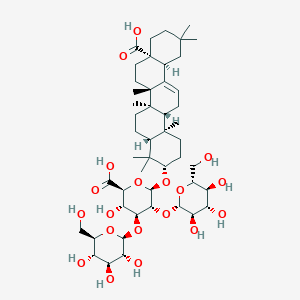
![(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254902.png)

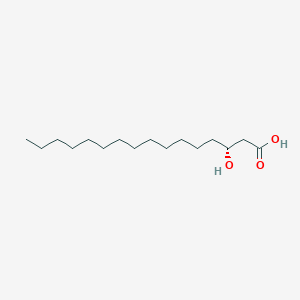
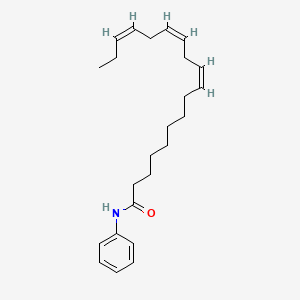
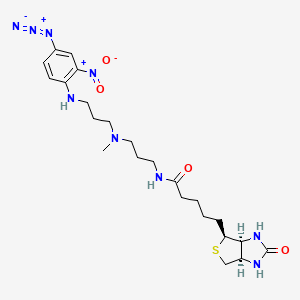
![N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B1254911.png)
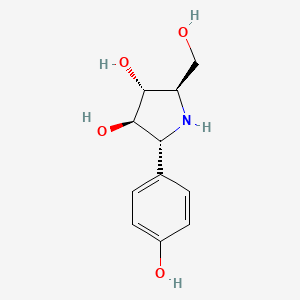

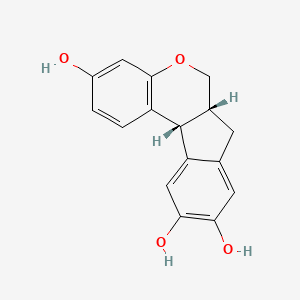
![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)

